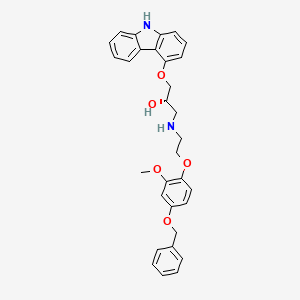

(S)-(-)-4'-Benzyloxyphenyl Carvedilol

説明

(S)-(-)-4'-Benzyloxyphenyl Carvedilol is a chiral derivative of carvedilol, a non-selective β-adrenergic receptor antagonist with additional α1-blocking and antioxidant properties. The benzyloxyphenyl substituent at the 4' position enhances lipophilicity, facilitating unique π-π stacking interactions and influencing receptor binding affinity .

準備方法

Synthetic Routes for (S)-(-)-4'-Benzyloxyphenyl Carvedilol

Core Reaction: Epoxide-Amine Condensation

The foundational step involves reacting 4-(2,3-epoxypropoxy)carbazole (Formula II) with 2-(2-methoxy phenoxy)ethylamine (Formula III). Key variations in solvents, catalysts, and protection strategies determine yield and enantiomeric purity.

Solvent Optimization for Bis-Impurity Suppression

-

Dimethyl sulfoxide (DMSO) : Reaction in DMSO at 50–100°C limits bis-impurity formation to 5–7% versus 10–20% in alcohols or hydrocarbons .

-

Isopropanol with potassium carbonate : Using 2-(2-methoxyphenoxy)ethylamine hydrochloride monohydrate in isopropanol reduces bis-impurity to 1.2–1.5% .

Stoichiometric Considerations

-

A 1.5–2.5 molar excess of Formula III relative to Formula II is optimal for maximizing yield .

-

Base selection (e.g., anhydrous potassium carbonate) enhances reaction efficiency by deprotonating the amine .

Chiral Resolution and Enantiomeric Control

This compound requires stereospecific synthesis or resolution of the racemic mixture.

Diastereomeric Salt Formation

-

Treating racemic carvedilol with chiral acids (e.g., tartaric acid) forms separable diastereomers. Subsequent recrystallization isolates the S-enantiomer .

Industrial-Scale Production Strategies

Patent-Based Methodologies

Key Industrial Challenges

-

Cost of metal catalysts : Hydrogenolytic debenzylation using palladium increases production costs .

-

Amine instability : 2-(2-methoxy phenoxy)ethylamine degrades under ambient conditions, necessitating stabilized salts .

Purification and Isolation Techniques

Impurity Removal Protocols

-

Acid-base extraction : Washing the organic phase (e.g., ethyl acetate) with aqueous acid (pH 4–5) precipitates carvedilol as a salt, leaving bis-impurity in solution .

-

Crystallization : Ethyl acetate recrystallization at 0–10°C yields >98% pure product .

Solvent Systems for Final Isolation

Critical Analysis of Methodologies

Economic and Environmental Considerations

化学反応の分析

Types of Reactions: (S)-(-)-4’-Benzyloxyphenyl Carvedilol undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Cardiovascular Applications

Carvedilol, including its enantiomers, is primarily used in the management of cardiovascular conditions such as heart failure and hypertension. The specific applications of (S)-(-)-4'-Benzyloxyphenyl Carvedilol can be summarized as follows:

- Heart Failure Management : Clinical studies have demonstrated that carvedilol significantly reduces mortality and hospitalizations in patients with heart failure with reduced ejection fraction (HFrEF). The 2002 COPERNICUS trial highlighted a 31% reduction in the risk of death and hospitalizations when carvedilol was administered compared to placebo .

- Hypertension Treatment : Carvedilol exhibits antihypertensive effects by decreasing vascular resistance through its alpha-1 blocking properties. It is effective in managing hypertension, particularly in patients with comorbidities such as renal impairment .

Data Table: Efficacy of Carvedilol in Heart Failure Trials

| Trial Name | Patient Population | Outcome Measure | Carvedilol Group | Placebo Group | Hazard Ratio (95% CI) | p-value |

|---|---|---|---|---|---|---|

| COPERNICUS | HFrEF patients | All-cause mortality reduction | 130 deaths | 190 deaths | 0.65 (0.52 – 0.81) | <0.0001 |

| CAPRICORN | Post-myocardial infarction | Cardiovascular mortality reduction | 314 events | 395 events | 0.73 (0.63 – 0.84) | <0.0002 |

Off-Label Uses

Beyond its primary indications, this compound has been explored for several off-label uses:

- Prophylaxis for Esophageal Variceal Bleeding : Studies suggest that carvedilol may be more effective than other beta blockers in preventing bleeding from esophageal varices in cirrhotic patients .

- Management of Atrial Fibrillation : As a beta-blocker, carvedilol can be utilized for rate control in atrial fibrillation, providing an effective therapeutic option for patients experiencing this arrhythmia .

Cancer Treatment Applications

Recent research has indicated that carvedilol may possess cardioprotective effects during cancer treatments that are known to induce cardiotoxicity:

- Cardiotoxicity Mitigation : In patients undergoing chemotherapy, particularly those treated with anthracyclines, carvedilol has been shown to reduce the incidence of cardiotoxicity . This is significant given the increasing use of chemotherapeutic agents associated with heart failure and other cardiovascular complications.

Case Study Example

A study published in the Journal of Clinical Oncology followed breast cancer patients receiving doxorubicin-based therapy. Those who were administered carvedilol showed a marked decrease in left ventricular dysfunction compared to those who did not receive the beta-blocker, suggesting a protective role during chemotherapy .

作用機序

The mechanism of action of (S)-(-)-4’-Benzyloxyphenyl Carvedilol involves blocking beta-adrenergic receptors (beta-1 and beta-2) and alpha-1 adrenergic receptors . This dual action leads to a reduction in heart rate, myocardial contractility, and peripheral vascular resistance. Additionally, it exhibits antioxidant properties by preventing the oxidation of low-density lipoprotein (LDL) and its uptake into coronary circulation .

類似化合物との比較

Pharmacological Activity

Antioxidant Properties

(S)-(-)-4'-Benzyloxyphenyl Carvedilol shares carvedilol’s antioxidant activity, which primarily resides in its carbazole moiety. However, structural analogs and metabolites demonstrate varying efficacies:

- BM-910228, a hydroxylated analog, exhibits 26-fold greater antioxidant potency than carvedilol in mitochondrial lipid peroxidation assays .

β-Adrenergic and Sodium Channel Modulation

- Carvedilol vs. Propranolol: Carvedilol lacks cardioselectivity like propranolol but uniquely activates β-arrestin signaling, contributing to cardioprotective effects in heart failure . This compound’s β-blocking efficacy remains unquantified but is expected to align with carvedilol’s stereoselective metabolism (R-enantiomer dominates plasma levels) .

- Sodium Channel Effects: The benzyloxyphenyl pharmacophore in this compound induces voltage-dependent Na⁺ channel blockade, reducing neuronal excitability.

Pharmacokinetics and Metabolism

| Parameter | Carvedilol | 4'-Hydroxyphenyl Carvedilol | This compound |

|---|---|---|---|

| Oral Bioavailability | ~25% (stereoselective) | ~10% of parent compound | Not reported |

| Tmax (hours) | 0.78–1.25 | Similar to parent | Likely similar |

| Plasma Concentration | 1.0–3.0 ng/mL (6.25 mg) | 0.1–0.3 ng/mL | Unknown |

| β-Blockade Potency | Baseline | 13× higher than carvedilol | Unclear |

- Key Notes: 4'-Hydroxyphenyl Carvedilol, a major metabolite, has 13-fold greater β-blockade potency but lower plasma concentrations (~10% of parent), limiting clinical impact . Stereoselective metabolism favors R-carvedilol, but the S-enantiomer (e.g., (S)-(-)-4'-Benzyloxyphenyl) may exhibit distinct receptor interactions due to chiral specificity .

Structural Analogs and Derivatives

- Benzyloxyphenyl Positional Isomerism : Shifting the benzyloxy group from the 4' to 5' position (e.g., (S)-(-)-5'-Benzyloxyphenyl Carvedilol) may alter lipophilicity and receptor affinity, though comparative data are lacking .

生物活性

(S)-(-)-4'-Benzyloxyphenyl Carvedilol, a derivative of carvedilol, exhibits significant biological activity primarily through its dual action as a beta-blocker and alpha-1 blocker. This compound is notable for its pharmacological properties, which include effects on cardiovascular health and potential applications in treating various diseases.

Beta and Alpha Receptor Interaction

this compound functions by blocking beta-1 and beta-2 adrenergic receptors as well as alpha-1 adrenergic receptors. This blockade reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. The compound's ability to inhibit these receptors makes it effective in managing hypertension and heart failure .

Biochemical Pathways

The compound's interaction with the adrenergic nervous system results in the inhibition of noradrenaline release, which is crucial in regulating cardiovascular function. Additionally, it influences various biochemical pathways that contribute to its therapeutic effects, such as vasodilation and reduced peripheral vascular resistance .

Pharmacokinetics

Absorption and Metabolism

this compound is highly lipophilic, allowing for rapid absorption from the gastrointestinal tract. It undergoes extensive first-pass metabolism primarily through liver enzymes CYP2D6 and CYP2C9, resulting in several active metabolites. The elimination half-life ranges from 7 to 11 hours for the S(-) enantiomer, with varying pharmacokinetic profiles between the enantiomers .

Cardiovascular Effects

A significant body of research highlights the effectiveness of this compound in treating cardiovascular conditions:

- Hypertension Management : Clinical studies demonstrate that carvedilol effectively lowers blood pressure in patients with hypertension, with a notable reduction in both systolic and diastolic pressures .

- Heart Failure Treatment : In randomized controlled trials, carvedilol has been shown to reduce mortality rates among patients with heart failure compared to placebo, indicating its critical role in improving long-term outcomes .

Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of this compound:

- Oxidative Stress Reduction : Research indicates that carvedilol exhibits antioxidant properties that help mitigate oxidative stress in neuronal tissues. This effect is particularly beneficial in models of diabetic neuropathy, where it has been shown to improve behavioral outcomes and restore biochemical balance .

- Potential Against Viral Infections : In silico studies suggest that carvedilol may inhibit SARS-CoV-2 infection by reducing the expression of angiotensin-converting enzyme (ACE), which is essential for viral entry into host cells. This positions carvedilol as a potential candidate for repurposing in COVID-19 treatment .

Case Studies

Several case studies have documented the clinical efficacy of this compound:

- Heart Failure Patients : In a cohort study involving patients with chronic heart failure, those treated with carvedilol showed a significant reduction in hospitalization rates due to heart failure exacerbations compared to those receiving standard care.

- Diabetic Neuropathy : A clinical trial assessed the effects of carvedilol on patients with diabetic neuropathy, revealing improvements in pain scores and nerve function tests after treatment with carvedilol over 12 weeks.

Data Tables

| Study/Trial | Population | Outcome Measure | Results |

|---|---|---|---|

| COPERNICUS Trial | Heart Failure Patients | Mortality Rate | 35% reduction with carvedilol |

| Diabetic Neuropathy Study | Diabetic Patients | Pain Score Reduction | Significant improvement observed |

| COVID-19 In Silico Study | Viral Protein Interaction | Binding Affinity | Higher binding affinity against RdRp |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (S)-(-)-4'-Benzyloxyphenyl Carvedilol in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) is the primary method for quantifying carvedilol and its derivatives, including enantiomers like this compound. Validation of HPLC protocols is critical to ensure accuracy, precision, and linearity across expected concentration ranges. Modifications to existing methods (e.g., adjusting mobile phase composition or column temperature) may be required to resolve stereoisomers or metabolites . For population pharmacokinetic (PK) analysis, validated methods must account for inter-individual variability in drug metabolism and plasma protein binding .

Q. How can dissolution studies be optimized to assess the bioavailability of this compound formulations?

Dissolution testing should follow USP guidelines using a rotating paddle apparatus at 50 rpm in phosphate buffer (pH 7.4, 37°C). Sampling intervals (e.g., 15, 30, 60 minutes) must maintain sink conditions by replenishing the medium after each withdrawal. Spectrophotometric analysis at 243 nm is standard for quantifying released carvedilol, but LC-MS/MS may improve specificity for derivatives like the 4'-benzyloxyphenyl analog . Statistical analysis of dissolution profiles (mean ± SD) should use software like Excel or specialized tools (e.g., DDSolver) to model release kinetics .

Q. What synthetic routes are reported for this compound?

The compound is typically synthesized via stereoselective coupling of (S)-carvedilol intermediates with 4-benzyloxyphenylboronic acid pinacol ester under Suzuki-Miyaura conditions. Protecting group strategies (e.g., benzyl ethers for phenolic hydroxyl groups) are critical to avoid side reactions. Final purification involves column chromatography or recrystallization, with identity confirmed via FTIR (e.g., intact C-O-C stretches at 1250 cm⁻¹) and chiral HPLC .

Advanced Research Questions

Q. How does stereoselective metabolism impact the pharmacokinetics of this compound compared to the R-enantiomer?

The S-enantiomer exhibits slower hepatic clearance due to CYP2C9-mediated O-methylation, whereas R-carvedilol is predominantly metabolized by CYP2D6 via 4'- and 5'-hydroxylation. Plasma levels of the R-enantiomer are 2–3 times higher post-administration, but the 4'-benzyloxyphenyl substituent in the S-analog may alter CYP binding affinity, necessitating enzyme inhibition/induction studies . Active metabolites (e.g., 4'-hydroxyphenyl carvedilol) should be monitored via LC-MS/MS, as their β-blocking potency exceeds the parent compound by 13-fold .

Q. What is the role of the benzyloxyphenyl pharmacophore in modulating sodium channel activity?

The 4'-benzyloxyphenyl group induces voltage-dependent Na⁺ channel block by shifting the fast inactivation threshold (V₁/₂) by ~15–18 mV. Electrophysiological assays in DRG neurons show enhanced inhibition of neuronal excitability for the S-enantiomer, likely due to stereoselective interactions with channel domains. Replacements (e.g., 3-fluoro-benzyloxyphenyl) reduce efficacy, confirming the necessity of the unsubstituted benzyloxy moiety .

Q. How can nanoparticle formulations improve the delivery of this compound?

Albumin-based nanoparticles loaded with carvedilol derivatives achieve sustained release via Fickian diffusion (n = 0.348, Korsemeyer-Peppas model). Factorial design optimizes particle size (123–124 nm), encapsulation efficiency (>90%), and release duration (4.1–4.7 days). Key variables include albumin concentration (X₁), crosslinker ratio (X₂), and sonication time (X₃), analyzed via ANOVA for significance (p < 0.05) .

Q. What experimental designs resolve contradictions in carvedilol’s anticancer vs. cardiovascular effects?

Preclinical studies require dual-model systems:

- Cardiovascular : Chronic heart failure models (e.g., left ventricular ejection fraction ≤0.35) with endpoints like mortality risk reduction (65% in carvedilol-treated groups) .

- Anticancer : Chemopreventive assays (e.g., UV-induced skin carcinogenesis) measuring tumor incidence and ERβ activation (IC₅₀ for 4'-hydroxyphenyl metabolite: <1 µM) . Confounding factors (e.g., β-blockade vs. ERβ agonism) are addressed via knockout models or selective inhibitors.

Q. Methodological Considerations

Q. How to validate population PK models for this compound?

Use nonlinear mixed-effects modeling (NONMEM) with covariates like CYP2C9 genotype, age, and renal function. Bootstrap validation (≥1000 iterations) confirms model robustness, while visual predictive checks (VPCs) assess predictive performance. Bayesian forecasting updates individual PK parameters post-hoc .

Q. What statistical approaches are suitable for analyzing contradictory data on carvedilol’s metabolic stability?

Apply meta-analysis using RevMan or R’s metafor package to pool data from heterogeneous studies. Subgroup analyses stratify by enantiomer, CYP isoform, and assay type (microsomes vs. hepatocytes). Contradictions are quantified via I² statistics (I² > 50% indicates high heterogeneity) .

特性

IUPAC Name |

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGLUJVTGHMGCX-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652461 | |

| Record name | (2S)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217733-91-9 | |

| Record name | (2S)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。